4,5-Difluoro-2-hydroxybenzaldehyde 4,5-Difluoro-2-hydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 199287-52-0
VCID: VC21329905
InChI: InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
SMILES: C1=C(C(=CC(=C1F)F)O)C=O
Molecular Formula: C7H4F2O2
Molecular Weight: 158.1 g/mol

4,5-Difluoro-2-hydroxybenzaldehyde

CAS No.: 199287-52-0

Cat. No.: VC21329905

Molecular Formula: C7H4F2O2

Molecular Weight: 158.1 g/mol

* For research use only. Not for human or veterinary use.

4,5-Difluoro-2-hydroxybenzaldehyde - 199287-52-0

Specification

CAS No. 199287-52-0
Molecular Formula C7H4F2O2
Molecular Weight 158.1 g/mol
IUPAC Name 4,5-difluoro-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
Standard InChI Key HRLWPXGNZQEUHM-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)F)O)C=O
Canonical SMILES C1=C(C(=CC(=C1F)F)O)C=O

Introduction

Chemical Structure and Properties

4,5-Difluoro-2-hydroxybenzaldehyde belongs to the class of fluorinated aromatic aldehydes. Its molecular structure consists of a benzene ring with two fluorine atoms at positions 4 and 5, a hydroxyl group at position 2, and an aldehyde group. This specific arrangement of functional groups contributes to its unique chemical reactivity and biological interactions.

Chemical Reactivity

Biological Activity and Research Applications

Research has investigated 4,5-Difluoro-2-hydroxybenzaldehyde primarily for its potential enzyme inhibitory properties, particularly against bacterial enzymes that could serve as antimicrobial targets.

Enzyme Inhibition Studies

In research focusing on inhibitors of E. coli 1-deoxy-D-xylulose-5-phosphate (DXP) synthase, 4,5-Difluoro-2-hydroxybenzaldehyde derivatives have been evaluated for their potential antimicrobial activity. Specifically, the 4,5-Difluoro analog (referred to as compound 23 in the research) showed minimal inhibitory activity up to 100 μM concentration against DXP synthase . This finding is significant when compared to other structural analogs that demonstrated more potent inhibition.

Structure-Activity Relationship Analysis

Research has revealed important insights into the structure-activity relationships of hydroxybenzaldoximes, including the 4,5-Difluoro variant. Studies indicate that fluorine substitution patterns significantly impact the inhibitory potency of these compounds. While the 4,5-Difluoro analog demonstrated minimal activity, a 2-fluoro analog (compound 22) maintained some activity with a Ki value of 15.1 ± 3.3 μM . This suggests that the position of fluorine atoms on the benzene ring critically influences the biological activity of these compounds.

The table below summarizes the inhibitory activity of various analogs compared to 4,5-Difluoro-2-hydroxybenzaldehyde:

CompoundDescriptionKi ValueActivity Profile
4,5-Difluoro analog (23)4,5-Difluoro-2-hydroxybenzaldehyde derivativeMinimally active up to 100 μMMinimal inhibition of DXP synthase
2-Fluoro analog (22)2-Fluoro-hydroxybenzaldehyde derivative15.1 ± 3.3 μMModerate competitive inhibition with respect to d-GAP
Compound 52,4,5-trihydroxybenzaldoxime1.0 ± 0.2 μMPotent competitive inhibition
Compound 7Related hydroxybenzaldoxime2.6 ± 0.6 μMPotent inhibition

These comparative data highlight that the 4,5-Difluoro-2-hydroxybenzaldehyde-derived inhibitors are less potent than other hydroxybenzaldoxime derivatives, suggesting that the hydroxyl groups at positions 4 and 5 may be more critical for binding and inhibitory activity than fluorine substituents at these positions .

Environmental Considerations

Environmental data for 4,5-Difluoro-2-hydroxybenzaldehyde provides insights into its potential environmental impact and persistence.

Synthetic Applications and Research Utilization

4,5-Difluoro-2-hydroxybenzaldehyde has potential applications in various research fields, particularly in medicinal chemistry and biochemical studies.

Pharmaceutical Research

The compound serves as a valuable building block in medicinal chemistry for the development of potential pharmaceutical agents. The presence of fluorine atoms can modulate the pharmacokinetic properties of drug candidates, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific 4,5-difluoro substitution pattern offers unique electronic and steric properties that can be exploited in drug design.

Enzyme Inhibitor Development

Despite its minimal activity as an enzyme inhibitor in its native form, 4,5-Difluoro-2-hydroxybenzaldehyde provides valuable structure-activity relationship insights for the development of more potent inhibitors. Research has demonstrated that while the 4,5-difluoro analog showed limited activity against DXP synthase, other structural modifications could enhance inhibitory potency . This information contributes to the understanding of how different substituents affect binding and inhibition, guiding the rational design of improved inhibitors.

Comparative Analysis with Related Compounds

Research involving 4,5-Difluoro-2-hydroxybenzaldehyde has revealed that hydroxyl groups at positions 2, 4, and 5 all contribute to the affinity of trihydroxybenzaldoximes for DXP synthase, with positions 4 and 5 appearing crucial for binding . The 2-hydroxy substituent enhances affinity, but significant phenolate character must be achieved before inhibitory activity can be observed in the absence of the 4- and 5-hydroxy groups . These findings provide important directions for future research and development of more effective enzyme inhibitors.

Future Research Directions

Based on current knowledge about 4,5-Difluoro-2-hydroxybenzaldehyde, several promising research directions emerge.

Structure Modification Strategies

Future research could focus on structural modifications of 4,5-Difluoro-2-hydroxybenzaldehyde to enhance its biological activity. The current understanding suggests that incorporating additional hydroxyl groups at strategic positions could improve binding affinity and inhibitory potency against target enzymes. Additionally, exploring different substituents that mimic the electronic effects of hydroxyl groups might lead to compounds with improved pharmacological profiles and reduced potential toxicity.

Mechanism of Action Studies

More detailed investigations into the precise mechanism by which 4,5-Difluoro-2-hydroxybenzaldehyde and its derivatives interact with target enzymes would provide valuable insights for rational drug design. Understanding the binding modes and molecular interactions could inform the development of more potent and selective inhibitors targeting specific enzymes like DXP synthase.

Comprehensive Toxicological and Environmental Assessment

Given the limited data available on the toxicological profile and environmental fate of 4,5-Difluoro-2-hydroxybenzaldehyde, comprehensive studies in these areas would be beneficial. Such research would provide a more complete understanding of the compound's safety profile and potential environmental impact, guiding its responsible use in research and potential applications.

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